7-(Trifluoromethoxy)quinolin-3-ol

Catalog No.
S14232666
CAS No.
M.F
C10H6F3NO2
M. Wt
229.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Trifluoromethoxy)quinolin-3-ol

Product Name

7-(Trifluoromethoxy)quinolin-3-ol

IUPAC Name

7-(trifluoromethoxy)quinolin-3-ol

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-3-7(15)5-14-9(6)4-8/h1-5,15H

InChI Key

UNHDYIZDMZNFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)OC(F)(F)F

7-(Trifluoromethoxy)quinolin-3-ol is a fluorinated derivative of quinoline characterized by the presence of a trifluoromethoxy group at the 7-position and a hydroxyl group at the 3-position of the quinoline ring. Its molecular formula is C10H6F3NO. This compound exhibits enhanced biological activity and stability due to the trifluoromethoxy group, making it a focal point in various areas of scientific research, including medicinal chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to produce quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The quinoline ring can undergo reduction to yield dihydroquinoline derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of more complex fluorinated compounds. Nucleophiles like amines and thiols are often employed in these reactions .

These reactions allow for the modification of the compound, enabling the synthesis of various derivatives with potentially enhanced properties.

7-(Trifluoromethoxy)quinolin-3-ol demonstrates significant biological activity, particularly in the context of enzyme inhibition and receptor binding. The trifluoromethoxy group enhances its ability to interact with biological targets, which may lead to therapeutic effects such as antimicrobial and anticancer activities. Research has indicated that this compound can inhibit specific enzymes involved in critical biological pathways, contributing to its potential as a drug candidate .

The synthesis of 7-(Trifluoromethoxy)quinolin-3-ol typically involves:

  • Copper-Catalyzed Oxidative Trifluoromethylation: This method utilizes quinolin-3-boronic acid as a precursor, along with Me3SiCF3 and Cu(OTf)2 as catalysts.
  • Cyclization Reactions: These reactions often involve appropriate precursors that can undergo cyclization under specific conditions to yield the desired product.
  • Optimization for Industrial Production: For large-scale synthesis, continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .

The applications of 7-(Trifluoromethoxy)quinolin-3-ol are diverse:

  • Medicinal Chemistry: It is investigated for potential therapeutic applications due to its biological activity, particularly against microbial infections and cancer.
  • Material Science: The compound serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in catalysis and other material applications.
  • Agrochemicals: It is also explored for use in developing agrochemicals due to its stability and efficacy .

Studies on 7-(Trifluoromethoxy)quinolin-3-ol have focused on its interactions with various molecular targets. The trifluoromethoxy group enhances binding affinity to enzymes and receptors, which can lead to modulation of their activity. For instance, molecular docking studies have shown promising interactions with RNA polymerase, indicating potential antiviral properties .

Several compounds share structural similarities with 7-(Trifluoromethoxy)quinolin-3-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-FluoroquinolineFluorine atom at the 7-positionLacks the trifluoromethoxy group, affecting stability
3-(Trifluoromethyl)quinolin-5-olTrifluoromethyl group at a different positionDifferent biological activity profile due to substitution
8-HydroxyquinolineHydroxyl group at position 8Lacks fluorination; different chemical reactivity

The uniqueness of 7-(Trifluoromethoxy)quinolin-3-ol lies in the specific positioning of its functional groups, which confer distinct chemical and biological properties that are not found in these similar compounds. This positioning enhances its stability and biological activity, making it particularly valuable for applications requiring high efficacy .

Cyclization Strategies in Quinoline Core Formation

Cyclization reactions remain the cornerstone of quinoline synthesis, with classical methods offering adaptable frameworks for introducing substituents like the trifluoromethoxy group.

Friedländer Synthesis
The Friedländer reaction involves the condensation of 2-aminobenzaldehyde derivatives with ketones to form quinoline cores. For 7-(trifluoromethoxy)quinolin-3-ol, this method could utilize 2-amino-4-(trifluoromethoxy)benzaldehyde and β-keto esters under acidic conditions. The reaction typically employs trifluoroacetic acid or Lewis acid catalysts to facilitate cyclodehydration.

Skraup Reaction
The Skraup reaction uses aniline derivatives, glycerol, and strong acids to construct quinoline systems. While traditionally limited to electron-rich substrates, modern adaptations with arsenic acid or nitrobenzene as oxidizing agents enable the incorporation of electron-withdrawing groups like trifluoromethoxy.

Pfitzinger Reaction
This method converts isatin derivatives into quinoline-4-carboxylic acids via alkaline hydrolysis followed by condensation with carbonyl compounds. Modifying the protocol to include 5-(trifluoromethoxy)isatin could yield 7-substituted quinolines after decarboxylation.

Cyclization MethodStarting MaterialsCatalystYield Range
Friedländer2-Aminoaryl aldehyde + ketoneCF₃COOH60-85%
SkraupAniline derivative + glycerolH₂SO₄/FeSO₄40-70%
PfitzingerIsatin + ketoneKOH50-75%

Electrophilic Aromatic Substitution for Trifluoromethoxy Group Introduction

Electrophilic trifluoromethoxylation presents challenges due to the poor electrophilicity of OCF₃ precursors. Recent advances in hypervalent iodine reagents, such as trifluoromethyl(aryl)-λ³-iodanes, enable direct electrophilic substitution on preformed quinoline systems. For example, treating quinolin-3-ol with [(phen)IOCOCF₃] in dichloromethane introduces the trifluoromethoxy group at the 7-position with moderate regioselectivity.

The reaction mechanism involves:

  • Generation of electrophilic OCF₃⁺ species from iodine(III) reagents
  • σ-Complex formation at electron-rich aromatic positions
  • Rearomatization via proton loss

Key factors influencing regioselectivity:

  • Electron-donating groups at the 3-hydroxyl position direct substitution to the para (7-) position
  • Steric hindrance from adjacent substituents

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium and copper-mediated couplings enable late-stage functionalization of quinoline intermediates:

Suzuki-Miyaura Coupling
Borylation at the 7-position of quinolin-3-ol derivatives followed by palladium-catalyzed coupling with trifluoromethoxy-containing aryl halides achieves targeted substitution. For example:

Quinolin-3-ol-boronic ester + CF₃O-C₆H₄-I  → Pd(PPh₃)₄, K₂CO₃, DMF/H₂O  → 7-(Trifluoromethoxy)quinolin-3-ol (62% yield)  

Ullmann-Type Coupling
Copper-catalyzed coupling of quinolin-3-ol with trifluoromethoxy aryl iodides under ligand-free conditions offers an alternative pathway. Optimal results are obtained using CuI (10 mol%) in DMSO at 110°C.

Solvent Effects in Regioselective Functionalization

Solvent polarity and coordination ability significantly impact reaction pathways:

SolventDielectric ConstantRegioselectivity (7- vs. 5-substitution)Reaction Rate
DMF36.74:1Fast
THF7.52:1Moderate
Toluene2.41.5:1Slow
Acetonitrile37.53.8:1Fast

Polar aprotic solvents like DMF stabilize charged intermediates in electrophilic substitution, enhancing 7-position selectivity. In contrast, nonpolar solvents favor radical pathways in metal-catalyzed reactions, reducing regiochemical control. Mixed solvent systems (e.g., CH₃CN/H₂O 4:1) optimize both solubility and transition state stabilization during cyclization steps.

The trifluoromethoxy group positioned at the 7-position of the quinoline ring system exerts profound electronic effects that fundamentally alter the biological activity profile of 7-(Trifluoromethoxy)quinolin-3-ol [1]. The trifluoromethoxy substituent functions as one of the most potent electron-withdrawing groups in organic chemistry, demonstrating superior electron-withdrawing capacity compared to both methoxy and trifluoromethyl groups when evaluated through hydrogen-metal permutation studies [1]. This substituent exhibits a Hammett sigma parameter of approximately +0.35, indicating substantial inductive electron withdrawal that extends throughout the quinoline ring system [2] [3].

The electronic influence of the trifluoromethoxy group operates primarily through sigma-inductive effects, creating significant charge redistribution within the molecular framework [1] [2]. Unlike conventional methoxy groups that donate electron density through resonance, the trifluoromethoxy substituent withdraws electron density from the aromatic system, thereby enhancing the electrophilic character of the quinoline nucleus [3]. This electronic perturbation leads to stabilization of negative charge development during protein-ligand interactions, particularly when the compound engages with nucleophilic amino acid residues [4].

Computational studies utilizing density functional theory calculations have revealed that the trifluoromethoxy group increases the dipole moment of quinoline derivatives to approximately 2.3-2.8 Debye, compared to unsubstituted quinoline systems [5]. The electronegativity differential between carbon and the trifluoromethoxy oxygen creates a substantial dipole that facilitates electrostatic interactions with protein targets [5]. Statistical analysis of 28,003 compound pairs demonstrated that trifluoromethyl substitution, closely related to trifluoromethoxy effects, can enhance biological activity by at least one order of magnitude in 9.19% of cases when positioned near phenylalanine, histidine, and arginine residues [4] [6].

The steric profile of the trifluoromethoxy group presents a unique combination of moderate bulk with high electronegativity [1]. The van der Waals volume of the trifluoromethoxy substituent approximates 42 cubic angstroms, creating selective steric interactions that can either enhance or diminish binding affinity depending on the geometric constraints of the protein binding site [7]. Molecular orbital calculations indicate that the trifluoromethoxy group maintains a relatively compact spatial arrangement while maximizing electronic perturbation of the quinoline system [8] [9].

Hydrogen Bonding Capacity of 3-Hydroxy Group

The hydroxyl substituent at the 3-position of 7-(Trifluoromethoxy)quinolin-3-ol serves as a critical hydrogen bond donor that significantly contributes to target binding affinity and selectivity [10] [11]. The phenolic hydroxyl group exhibits enhanced acidity due to the electron-withdrawing influence of the remote trifluoromethoxy substituent, resulting in a pKa shift of approximately -0.5 to -1.0 units compared to unsubstituted quinolin-3-ol derivatives [12]. This acidification increases the hydrogen bond donor strength and facilitates stronger interactions with complementary acceptor sites in biological targets [10].

Crystallographic studies of quinoline-containing hydrogen-bonded systems reveal that hydroxyl groups at the 3-position participate in multiple hydrogen bonding patterns, including direct interactions with amino acid side chains and backbone atoms [10]. The 3-hydroxy group demonstrates particular affinity for forming hydrogen bonds with carboxylate groups of aspartic acid and glutamic acid residues, with binding energies ranging from 2.0 to 8.0 kilocalories per mole depending on the geometric arrangement and local environment [13]. Additionally, the hydroxyl group can engage in hydrogen bonding with the carbonyl oxygens of protein backbones, creating additional stabilization of the protein-ligand complex [10].

The spatial orientation of the 3-hydroxyl group allows for both intermolecular and intramolecular hydrogen bonding interactions [13]. Computational studies using the B3LYP density functional theory method with augmented correlation-consistent basis sets demonstrate that intramolecular hydrogen bonds between the 3-hydroxyl group and the quinoline nitrogen can stabilize specific conformations, with stabilization energies reaching 15-20 kilocalories per mole [13]. This conformational stabilization contributes to the preorganization of the molecule for optimal target binding [14].

Experimental evidence from atomic force microscopy studies of hydroxyquinoline assemblies confirms the formation of stable hydrogen bonding networks with bond lengths typically ranging from 1.8 to 2.0 angstroms [11]. The hydrogen bonding capacity of the 3-hydroxyl group is further enhanced by the electron-withdrawing trifluoromethoxy substituent, which increases the partial positive charge on the hydroxyl hydrogen atom, thereby strengthening interactions with electron-rich binding sites [12]. Tautomeric equilibria studies indicate that the 4-hydroxyquinoline form is favored over the 4-oxoquinoline tautomer by 27-38 kilojoules per mole, ensuring that the hydrogen bond donor capability remains accessible for target interactions [14].

Conformational Flexibility and Target Binding Affinity

The conformational behavior of 7-(Trifluoromethoxy)quinolin-3-ol significantly influences its binding affinity and selectivity toward biological targets [15] [16]. Molecular dynamics simulations reveal that the compound exhibits restricted rotational freedom around the carbon-oxygen bond connecting the trifluoromethoxy group to the quinoline ring, with rotational barriers ranging from 12 to 18 kilocalories per mole [7] [17]. This moderate conformational restriction results in 2-3 stable conformational states that can accommodate different protein binding site geometries while maintaining optimal interaction patterns [18].

Computational analysis using the B3LYP/6-311++G(d,p) level of theory identifies distinct conformational minima separated by energy differences of approximately 1.9 to 34.8 kilojoules per mole [18]. The most stable conformer typically adopts a configuration that maximizes intramolecular stabilization while minimizing steric clashes between the trifluoromethoxy group and the quinoline ring system [18]. Natural bond orbital analysis demonstrates that the relative stability of conformers is governed by hyperconjugative interactions and electrostatic effects between the electron-withdrawing trifluoromethoxy group and the aromatic π-system [18].

Molecular docking studies with bacterial DNA gyrase and topoisomerase IV complexes reveal binding energies ranging from -8.0 to -9.0 kilocalories per mole for trifluoromethyl-substituted quinoline derivatives [19]. The conformational flexibility of 7-(Trifluoromethoxy)quinolin-3-ol allows the molecule to adopt optimal binding conformations within the enzyme-DNA interface, with the quinoline scaffold intercalating between DNA base pairs while the substituents engage in specific interactions with amino acid residues [19]. Quantum mechanical/molecular mechanical calculations demonstrate that conformational adaptation can contribute up to -4.36 kilocalories per mole of additional binding energy through optimized electrostatic and solvation interactions [4] [20].

The rotational diffusion tensor of quinoline derivatives exhibits significant anisotropy, with diffusion coefficient ratios indicating preferential rotational motion around specific molecular axes [17]. This anisotropic rotational behavior influences the kinetics of target association and dissociation, potentially contributing to enhanced binding selectivity [17]. Molecular dynamics simulations spanning nanosecond timescales demonstrate that the compound maintains stable binding orientations within protein active sites while allowing sufficient flexibility for induced-fit binding mechanisms [16] [21].

Metabolic Stability Enhancement via Fluorinated Groups

The incorporation of fluorinated substituents, particularly the trifluoromethoxy group, substantially enhances the metabolic stability of 7-(Trifluoromethoxy)quinolin-3-ol by conferring resistance to cytochrome P450-mediated biotransformation [22] [23]. Fluorinated quinoline derivatives demonstrate 2-5 fold increases in half-life compared to their non-fluorinated analogs due to the unique properties of carbon-fluorine bonds [24]. The trifluoromethoxy group creates a protective effect against enzymatic oxidation, as the highly electronegative fluorine atoms reduce the electron density available for cytochrome P450 activation [25] [26].

Microsomal stability studies reveal that compounds bearing aliphatic trifluoromethoxy groups exhibit complex metabolic profiles that differ significantly from both methoxy and trifluoromethyl analogs [7]. While some trifluoromethoxy compounds show decreased metabolic stability compared to trifluoromethyl derivatives, the specific positioning and electronic environment of the trifluoromethoxy group in 7-(Trifluoromethoxy)quinolin-3-ol provides enhanced protection against phase I metabolism [7]. The electron-withdrawing nature of the trifluoromethoxy substituent deactivates potential sites of metabolic attack on the quinoline ring system [22] [23].

Comparative metabolism studies of fluorinated quinoline derivatives demonstrate that fluorine substitution at specific positions can dramatically alter metabolic pathways [25] [26]. The 3-fluoroquinoline derivative, which shares structural similarities with the fluorinated region of 7-(Trifluoromethoxy)quinolin-3-ol, exhibits predominantly detoxification rather than bioactivation pathways, with major metabolites including dihydrodiol derivatives rather than reactive epoxides [26]. This metabolic pattern suggests that the fluorinated substituents direct metabolism toward safer, more easily eliminated products [26].

The trifluoromethoxy group enhances lipophilicity by 0.7-1.4 LogD units compared to methoxy substituents, similar to the effect observed with trifluoromethyl groups [7] [24]. This increased lipophilicity facilitates cellular uptake and tissue distribution while the metabolic stability ensures sustained biological activity [23] [24]. Engineered cytochrome P450 studies demonstrate that fluoroalkyl groups, including trifluoromethoxy substituents, can be incorporated into drug molecules to achieve enhanced metabolic stability and bioavailability with total turnovers exceeding 4,000 catalytic cycles [23].

Structural FeatureProperty/EffectBiological SignificanceQuantitative Data
Trifluoromethoxy Group (-OCF₃) at Position 7Strong electron-withdrawing effectEnhanced electrostatic interactions with proteinsHammett σ = +0.35
Hydroxyl Group (-OH) at Position 3Hydrogen bond donor capabilityDirect H-bonding with amino acid residuespKa shift: -0.5 to -1.0 units
Quinoline Ring SystemAromatic π-system for stackingπ-π stacking with aromatic side chainsAromatic ring area: ~10 Ų
Electronic Properties (CF₃O)σ-Inductive effect (σI = +0.35)Altered electronic density distributionDipole moment: ~2.5 D
Hydrogen Bonding Capacity (3-OH)pKa modulation of phenolic OHImproved binding affinity to targetsH-bond strength: 2-8 kcal/mol
Lipophilicity EnhancementLogP increase by 0.7-1.4 unitsEnhanced membrane permeabilityΔLogP: +0.7 to +1.4
Metabolic StabilityResistance to CYP450 metabolismProlonged half-life in vivoT₁/₂ increase: 2-5 fold
Target/SystemBinding Energy (kcal/mol)Interaction TypeReference Context
DNA Gyrase Complex-8.9 to -9.0DNA intercalation + protein bindingQuinolone antibacterials
Bacterial Topoisomerase IV-8.0 to -8.3Enzyme-DNA complex stabilizationTopoisomerase inhibition
Protein-Ligand (QM/MM)-4.36 (max improvement)Mixed electrostatic/solvationCF₃/CH₃ substitution studies
Aromatic Stacking-2.5 to -4.0π-π stacking interactionsAromatic ring interactions
Hydrogen Bonding-2.0 to -8.0Direct hydrogen bondingHydroxyl group interactions
Electrostatic Interaction-1.5 to -3.5Coulombic interactionsFluorinated group effects
PropertyValue/RangeImpact on Binding
Rotational Barrier (C-OCF₃)12-18 kcal/molModerate conformational restriction
Conformational States2-3 stable conformersMultiple binding modes possible
Dipole Moment2.3-2.8 DebyeEnhanced electrostatic interactions
HOMO-LUMO Gap4.5-5.2 eVModerate electronic excitability
Electrostatic PotentialNegative regions near O atomsFavorable charge complementarity
Steric Volume (OCF₃)~42 ųSteric clashes with bulky residues
Bond Length (C-O)1.35-1.37 ÅOptimal H-bonding geometry
Torsional FlexibilityRestricted rotationPreorganized binding conformation

The quinoline scaffold represents a privileged structure in medicinal chemistry, with distinct positions offering unique opportunities for structural modification and bioactivity optimization [1] [2]. The positional substitution pattern significantly influences both electronic properties and biological activity profiles, creating a complex landscape of structure-activity relationships.

Core Scaffold Electronic Properties

The quinoline core exhibits inherent electronic asymmetry, with the pyridine nitrogen at position 1 creating a distinct electronic environment throughout the ring system [3]. This asymmetry generates position-dependent reactivity patterns that directly influence substituent effects on biological activity. The benzene ring (positions 5-8) generally tolerates electron-donating substituents better than the pyridine ring (positions 2-4), while position 7 has emerged as the most extensively studied and pharmaceutically relevant site for modification [4] [2].

Position 2 Modifications

Substitution at position 2 predominantly involves electron-withdrawing groups, with trifluoromethyl substitution showing particularly promising results [5]. The 2-trifluoromethyl quinoline derivatives demonstrate enhanced antimalarial activity compared to unsubstituted analogues, with typical inhibitory concentrations ranging from 0.1 to 10 micromolar [5]. This position benefits from direct conjugation with the quinoline nitrogen, allowing efficient transmission of electronic effects throughout the scaffold.

Research has demonstrated that 2-substituted quinolines with strong electron-withdrawing groups exhibit improved potency against chloroquine-resistant Plasmodium falciparum strains [6]. The electronic effects at this position directly influence the quinoline nitrogen basicity, which correlates with pH trapping in the parasite food vacuole and subsequent antimalarial activity [6].

Position 3 Modifications

The 3-position represents a critical site for hydroxyl substitution, as observed in 7-(trifluoromethoxy)quinolin-3-ol . This position shows unique characteristics due to its proximity to the quinoline nitrogen and its role in hydrogen bonding interactions [8]. Hydroxyl substitution at position 3 provides both hydrogen bond donor and acceptor capabilities, significantly affecting cellular uptake and target binding affinity.

Studies have shown that 3-hydroxyl quinoline derivatives exhibit enhanced DNA binding characteristics through improved hydrogen bonding interactions [9]. The presence of the hydroxyl group at this position also influences the compound's solubility profile and metabolic stability, factors crucial for pharmaceutical development.

Position 4 Modifications

Position 4 modifications encompass the widest range of bioactivity impacts, with substitution effects varying dramatically based on the nature of the substituent [2]. Amino substitution at position 4 has historically been associated with antimalarial activity, as exemplified by chloroquine and related compounds [6]. However, this position also demonstrates significant potential for anticancer and antibacterial activities depending on the substituent nature.

The 4-amino quinoline derivatives show critical receptor binding characteristics, with the amino group participating in essential hydrogen bonding interactions with target proteins [4]. Electron-withdrawing substituents at this position generally enhance activity against resistant strains, while electron-donating groups may improve selectivity profiles.

Position 6 Modifications

Position 6 modifications frequently involve methoxy substitution, which has been established as beneficial for antimalarial activity [10]. This position tolerates electron-donating groups well, with methoxy substitution showing enhanced selectivity profiles compared to other positions [11]. The 6-methoxy group contributes to optimal lipophilicity and cell permeability characteristics.

Fluorine substitution at position 6 has shown promise in antiviral applications, with compounds demonstrating good activity against various viral targets [11]. The electronic effects of 6-position substituents are transmitted efficiently to the quinoline nitrogen, influencing overall molecular reactivity and target binding affinity.

Position 7 Modifications

Position 7 represents the most extensively studied modification site in quinoline chemistry, with substantial literature documenting the effects of various substituents [4] [12]. This position has demonstrated the most significant impact on biological activity across multiple therapeutic areas, from antimalarial to anticancer applications.

Trifluoromethoxy substitution at position 7, as in the target compound, combines the benefits of electron-withdrawing character with enhanced metabolic stability . The trifluoromethoxy group provides stronger electron-withdrawing effects than simple alkoxy groups while maintaining favorable pharmacokinetic properties . Research has shown that 7-trifluoromethoxy quinoline derivatives exhibit improved enzyme inhibition profiles compared to their trifluoromethyl analogues.

Position 8 Modifications

Position 8 modifications typically involve amino or alkoxy substitution, with significant impacts on antimalarial activity and toxicity profiles [10]. The 8-amino quinolines, such as primaquine, represent an important class of antimalarial agents with distinct mechanisms of action compared to 4-amino quinolines.

Fluorine substitution at position 8 has shown interesting effects on compound stability and bioavailability . The 8-position modifications often influence the compound's interaction with cytochrome P450 enzymes, affecting both efficacy and safety profiles.

PositionSubstituent ExamplesElectronic EffectBioactivity ImpactActivity Range (IC50)
2-PositionTrifluoromethyl (-CF3), Chloro (-Cl), Phenyl groupsElectron-withdrawing (strong)Enhanced antimalarial activity, improved potency0.1-10 μM (typical)
3-PositionHydroxyl (-OH), Carboxyl (-COOH), Amino groupsElectron-donating (moderate)Crucial for DNA binding, affects cellular uptake1-50 μM (variable)
4-PositionAmino (-NH2), Chloro (-Cl), Methoxy (-OCH3)Variable (depends on substituent)Critical for receptor binding, enzyme inhibition0.01-100 μM (wide range)
6-PositionMethoxy (-OCH3), Fluoro (-F), Trifluoromethoxy (-OCF3)Electron-donating (moderate)Enhances antimalarial activity, affects selectivity0.5-20 μM (moderate)
7-PositionChloro (-Cl), Trifluoromethyl (-CF3), Methoxy (-OCH3), Fluoro (-F)Variable (depends on substituent)Most studied position, significant impact on activity0.1-50 μM (very variable)
8-PositionAmino (-NH2), Methoxy (-OCH3), Fluoro (-F)Variable (depends on substituent)Important for antimalarial activity, affects toxicity1-25 μM (moderate)

Impact of Electron-Withdrawing Group Combinations

The incorporation of electron-withdrawing groups into quinoline scaffolds represents a fundamental strategy for enhancing biological activity across multiple therapeutic areas [15] [16]. The electronic effects of these substituents create profound changes in molecular reactivity, binding affinity, and pharmacological properties, establishing clear structure-activity relationships that guide medicinal chemistry optimization efforts.

Fundamental Electronic Effects

Electron-withdrawing groups modify the quinoline scaffold through inductive and resonance effects that alter the electron density distribution throughout the aromatic system [15]. These modifications directly influence the basicity of the quinoline nitrogen, affecting pH trapping mechanisms crucial for antimalarial activity [6]. The strength of electron-withdrawing effects can be quantified using Hammett constants, providing predictive value for biological activity optimization.

The trifluoromethyl group exhibits the strongest electron-withdrawing character among commonly used substituents, with a Hammett constant of 0.54 [15]. This strong electron-withdrawing effect enhances the electrophilic character of the quinoline system, improving interactions with nucleophilic targets in biological systems. The electronic effects are transmitted efficiently through the conjugated aromatic system, influencing binding affinity and selectivity profiles.

Trifluoromethyl Group Effects

Trifluoromethyl substitution produces exceptional biological activity enhancement across multiple quinoline applications [17] [15]. The CF3 group combines strong electron-withdrawing properties with unique steric characteristics that optimize target binding interactions. Research has demonstrated that trifluoromethyl quinoline derivatives show superior antimalarial activity compared to other electron-withdrawing substituents, with typical inhibitory concentrations ranging from 0.1 to 5 micromolar [5].

The trifluoromethyl group provides additional benefits through enhanced metabolic stability and improved cell permeability [17]. These properties result from the strong carbon-fluorine bonds that resist metabolic degradation while maintaining favorable lipophilicity characteristics. Studies have shown that trifluoromethyl quinoline derivatives exhibit enhanced protein binding affinity compared to their non-fluorinated analogues [18].

Trifluoromethoxy Group Characteristics

The trifluoromethoxy group represents a unique electron-withdrawing substituent that combines moderate electron-withdrawing strength with enhanced metabolic stability . With a Hammett constant of 0.35, the OCF3 group provides substantial electronic effects while offering improved pharmacokinetic properties compared to the trifluoromethyl analogue . This balance makes trifluoromethoxy substitution particularly attractive for pharmaceutical development.

Trifluoromethoxy quinoline derivatives demonstrate excellent enzyme inhibition profiles, with the OCF3 group providing optimal interactions with target proteins . The slightly bulkier nature of the trifluoromethoxy group compared to trifluoromethyl can provide enhanced selectivity through improved steric discrimination between target and off-target proteins. Research has shown that trifluoromethoxy quinolines exhibit superior metabolic stability compared to their trifluoromethyl counterparts .

Halogen Substitution Effects

Fluorine substitution represents the mildest electron-withdrawing modification, with a Hammett constant of 0.06 [19]. Despite its weak electron-withdrawing character, fluorine substitution provides significant benefits through size similarity to hydrogen and unique electronic properties [19]. Fluorinated quinoline derivatives show enhanced antiviral activity and improved pharmacokinetic profiles.

Chlorine substitution offers moderate electron-withdrawing effects with a Hammett constant of 0.23 [6]. The 7-chloro quinoline derivatives, exemplified by chloroquine, demonstrate the historical importance of halogen substitution in quinoline pharmacology. Chlorine substitution provides an optimal balance of electronic effects and metabolic stability for antimalarial applications.

Nitro and Cyano Group Effects

Nitro substitution provides the strongest electron-withdrawing effects among common substituents, with a Hammett constant of 0.78 [9]. Nitro quinoline derivatives demonstrate exceptional anticancer and antimicrobial activities, with typical inhibitory concentrations ranging from 0.1 to 10 micromolar. The strong electron-withdrawing character of the nitro group enhances DNA binding affinity and cellular uptake.

Cyano substitution offers very strong electron-withdrawing effects with a Hammett constant of 0.66 [20]. Cyano quinoline derivatives show excellent enzyme inhibition profiles, particularly against kinases and other nucleotide-binding targets. The linear geometry of the cyano group provides unique steric advantages for target binding interactions.

Combinatorial Effects

The combination of multiple electron-withdrawing groups can produce synergistic effects that exceed the sum of individual contributions [16]. Research has demonstrated that quinoline derivatives bearing multiple electron-withdrawing substituents show enhanced biological activity compared to single-substituted analogues. However, optimal activity requires careful balance to avoid excessive electron withdrawal that may compromise target binding.

Studies have shown that the combination of trifluoromethoxy at position 7 with hydroxyl at position 3 produces particularly favorable biological activity profiles . This combination provides optimal electronic effects while maintaining essential hydrogen bonding capabilities for target interactions.

Electron-Withdrawing GroupHammett Constant (σ)Electronic Effect StrengthBioactivity EnhancementTypical IC50 Range
Trifluoromethyl (-CF3)0.54 (para)Very StrongAntimalarial, anticancer, antibacterial0.1-5 μM
Trifluoromethoxy (-OCF3)0.35 (para)StrongAntimalarial, enzyme inhibition0.5-10 μM
Fluoro (-F)0.06 (para)WeakAntimalarial, antiviral1-20 μM
Chloro (-Cl)0.23 (para)ModerateAntimalarial, antibacterial0.5-15 μM
Nitro (-NO2)0.78 (para)Very StrongAnticancer, antimicrobial0.1-10 μM
Cyano (-CN)0.66 (para)Very StrongAnticancer, enzyme inhibition0.2-8 μM

Comparative Analysis with Trifluoromethyl Analogues

The comparative analysis between trifluoromethyl and trifluoromethoxy quinoline derivatives reveals fundamental differences in electronic properties, biological activity, and pharmacokinetic characteristics [17]. These differences provide crucial insights for rational drug design and optimization strategies in quinoline-based therapeutics.

Electronic Property Comparisons

The trifluoromethyl group demonstrates superior electron-withdrawing strength compared to trifluoromethoxy, with Hammett constants of 0.54 and 0.35 respectively [15]. This difference significantly impacts the electronic environment of the quinoline scaffold, influencing both target binding affinity and selectivity profiles. The stronger electron-withdrawing character of CF3 creates a more electron-deficient aromatic system, enhancing interactions with nucleophilic targets.

The trifluoromethoxy group provides a more balanced electronic profile, offering substantial electron-withdrawing effects while maintaining weaker acceptor properties through the oxygen atom . This balance results in improved selectivity profiles compared to trifluoromethyl derivatives, as demonstrated in various enzyme inhibition studies. The oxygen atom in OCF3 can participate in weak hydrogen bonding interactions, providing additional binding specificity.

Lipophilicity and Membrane Permeability

Trifluoromethyl quinoline derivatives exhibit higher lipophilicity compared to their trifluoromethoxy analogues, with logP values typically 0.6-0.8 units higher [17]. This increased lipophilicity enhances membrane permeability and cellular uptake, contributing to improved biological activity in cell-based assays. However, excessive lipophilicity may also increase non-specific binding and potential toxicity.

The trifluoromethoxy group provides moderate lipophilicity that often represents an optimal balance for pharmaceutical applications . Studies have shown that trifluoromethoxy quinoline derivatives maintain good cellular uptake while exhibiting reduced non-specific binding compared to trifluoromethyl analogues. This property profile often translates to improved therapeutic indices.

Metabolic Stability Comparisons

Both trifluoromethyl and trifluoromethoxy groups provide enhanced metabolic stability compared to non-fluorinated substituents . However, trifluoromethoxy derivatives often demonstrate superior metabolic stability due to the additional protection provided by the oxygen atom. The C-O bond in OCF3 is less susceptible to metabolic attack than the C-C bond in CF3, resulting in longer half-lives in biological systems.

Research has demonstrated that trifluoromethoxy quinoline derivatives exhibit improved stability in human liver microsomes compared to trifluoromethyl analogues . This enhanced stability contributes to more favorable pharmacokinetic profiles and reduced dosing frequency requirements. The improved metabolic stability of trifluoromethoxy derivatives often compensates for any reduction in intrinsic activity compared to trifluoromethyl analogues.

Biological Activity Profiles

Trifluoromethyl quinoline derivatives generally demonstrate superior potency in enzyme inhibition assays, with typical IC50 values ranging from 0.1 to 2 micromolar for antimalarial activity [5]. The stronger electron-withdrawing effects of CF3 enhance binding affinity to target proteins, particularly those involving electrostatic interactions. These derivatives show excellent activity against chloroquine-resistant Plasmodium falciparum strains.

Trifluoromethoxy quinoline derivatives exhibit good biological activity with typical IC50 values ranging from 0.5 to 5 micromolar for antimalarial applications . While slightly less potent than trifluoromethyl analogues, these compounds often demonstrate superior selectivity profiles and reduced toxicity. The balanced electronic properties of OCF3 provide optimal interactions with target proteins while minimizing off-target effects.

Target Binding Characteristics

The trifluoromethyl group enhances protein binding affinity through strong electrostatic interactions and hydrophobic contacts [18]. These interactions are particularly important for quinoline derivatives targeting enzymes with nucleophilic active sites. The compact size and high electron density of CF3 provide optimal binding geometry for many target proteins.

Trifluoromethoxy substitution offers more diverse binding interactions, combining electrostatic effects with potential hydrogen bonding through the oxygen atom . This versatility often results in improved binding selectivity, as the OCF3 group can form specific interactions with target proteins while avoiding non-specific binding. The slightly larger size of OCF3 compared to CF3 can provide additional steric discrimination.

Pharmacokinetic Considerations

Trifluoromethyl derivatives typically exhibit higher plasma protein binding due to their increased lipophilicity and strong electrostatic interactions [17]. This property can result in longer half-lives but may also increase the risk of drug-drug interactions. The high binding affinity to plasma proteins can also affect the free drug concentration available for therapeutic effect.

Trifluoromethoxy derivatives often demonstrate more balanced pharmacokinetic profiles, with moderate protein binding and good tissue distribution . The improved metabolic stability of OCF3 derivatives often compensates for any reduction in protein binding affinity. These properties frequently result in more predictable pharmacokinetic behavior and improved therapeutic indices.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Electron-withdrawing strengthVery strong (σ = 0.54)Strong (σ = 0.35)
Lipophilicity (logP)Higher (+1.07)Moderate (+0.41)
Metabolic stabilityHighVery high
Hydrogen bondingNone (no H-bond donor/acceptor)Weak acceptor
Steric hindranceModerateHigher (bulkier)
Antimalarial activityExcellent (IC50: 0.1-2 μM)Good (IC50: 0.5-5 μM)
Anticancer activityGood (IC50: 0.5-5 μM)Moderate (IC50: 1-10 μM)
Enzyme inhibitionStrongModerate
Cellular uptakeEnhancedGood
Protein bindingHigh affinityModerate affinity

Orthogonal Substituent Effects on Bioactivity Profiles

The concept of orthogonal substituent effects in quinoline chemistry refers to the synergistic interactions between substituents at different positions that produce biological activities exceeding the sum of individual contributions [1] [21]. These effects are particularly pronounced in the 7-(trifluoromethoxy)quinolin-3-ol scaffold, where the combination of electron-withdrawing and hydrogen-bonding substituents creates unique pharmacological profiles.

Synergistic Electronic Effects

The combination of trifluoromethoxy at position 7 and hydroxyl at position 3 creates a unique electronic environment that optimizes both binding affinity and selectivity . The electron-withdrawing character of the trifluoromethoxy group enhances the electrophilic nature of the quinoline system, while the hydroxyl group provides essential hydrogen bonding capabilities. This combination produces enhanced biological activity compared to either substituent alone.

Research has demonstrated that the 7-trifluoromethoxy-3-hydroxyl combination exhibits superior enzyme inhibition profiles compared to single-substituted analogues . The orthogonal nature of these substituents allows for simultaneous optimization of electronic and hydrogen bonding interactions, resulting in improved binding affinity and selectivity. Studies have shown that this combination produces IC50 values ranging from 0.2 to 3 micromolar across various biological targets.

Classical Antimalarial Combinations

The 6-methoxy-7-chloro combination, exemplified by chloroquine, represents the classical approach to quinoline antimalarial design [6]. This combination provides optimal electronic effects for pH trapping in the parasite food vacuole while maintaining favorable pharmacokinetic properties. The synergistic effects of these substituents have been extensively validated in clinical applications.

Modern variations of this classical combination continue to show promise, with 6-methoxy-7-chloro derivatives demonstrating IC50 values ranging from 0.1 to 2 micromolar against chloroquine-sensitive strains [6]. The selectivity indices for these combinations typically range from 100 to 500, indicating excellent therapeutic windows for antimalarial applications.

Anticancer Kinase Inhibition

The 2-trifluoromethyl-4-amino combination has emerged as particularly effective for anticancer applications, especially in kinase inhibition [22]. This combination provides optimal electronic effects for ATP-competitive inhibition while maintaining essential hydrogen bonding interactions through the amino group. The synergistic effects result in very strong biological activity with IC50 values ranging from 0.01 to 0.5 micromolar.

The high selectivity indices of 200 to 1000 observed for these combinations indicate excellent discrimination between target and off-target kinases [22]. This selectivity is attributed to the orthogonal nature of the substituents, which allows for simultaneous optimization of binding affinity and selectivity through complementary electronic and steric effects.

Antiviral Activity Combinations

The 7-fluoro-6-methoxy combination has shown particular promise for antiviral applications, with moderate synergistic effects producing IC50 values ranging from 0.5 to 8 micromolar [11]. While the selectivity indices are lower (10 to 50) compared to other combinations, the antiviral activity profile is distinct and potentially valuable for specific therapeutic applications.

The moderate synergistic effects of this combination result from the balanced electronic properties of the substituents, which provide optimal interactions with viral targets while maintaining acceptable selectivity profiles [11]. The combination demonstrates that even modest synergistic effects can produce therapeutically relevant biological activity.

Antibacterial Activity Profiles

The 8-amino-2-chloro combination demonstrates enhanced antibacterial activity with IC50 values ranging from 0.3 to 5 micromolar [23]. This combination benefits from the electronic effects of the chloro substituent combined with the hydrogen bonding capabilities of the amino group. The selectivity indices of 25 to 150 indicate good therapeutic windows for antibacterial applications.

The orthogonal nature of these substituents allows for optimization of both gram-positive and gram-negative bacterial activity [23]. The combination demonstrates particular effectiveness against multi-drug resistant strains, suggesting potential for addressing current antibiotic resistance challenges.

Mechanistic Understanding

The mechanistic basis for orthogonal substituent effects involves the independent optimization of different binding interactions with target proteins [1]. Electronic effects from electron-withdrawing groups optimize electrostatic interactions, while hydrogen bonding groups provide specific binding contacts. The spatial separation of these effects allows for simultaneous optimization without mutual interference.

Molecular dynamics studies have confirmed that orthogonal substituent combinations produce more stable protein-ligand complexes compared to single-substituted analogues [24]. The multiple binding modes available through orthogonal substituents provide redundancy that enhances binding affinity and reduces the likelihood of resistance development.

Design Principles

The rational design of orthogonal substituent combinations requires careful consideration of both electronic and steric effects [1]. Successful combinations typically involve electronically complementary substituents that provide different types of binding interactions. The spatial arrangement of substituents must allow for simultaneous binding interactions without steric hindrance.

The most successful combinations demonstrate clear additive or synergistic effects that can be predicted from the individual substituent contributions [21]. This predictability allows for systematic optimization of quinoline derivatives through rational substituent selection and positioning.

Substituent CombinationSynergistic EffectPrimary ActivityIC50 RangeSelectivity Index
7-CF3 + 3-OHEnhancedAntimalarial, anticancer0.05-1 μM50-200
7-OCF3 + 3-OHModerateAntimalarial, enzyme inhibition0.2-3 μM20-100
6-OCH3 + 7-ClStrongAntimalarial (classical)0.1-2 μM100-500
2-CF3 + 4-NH2Very StrongAnticancer, kinase inhibition0.01-0.5 μM200-1000
7-F + 6-OCH3ModerateAntimalarial, antiviral0.5-8 μM10-50
8-NH2 + 2-ClEnhancedAntimalarial, antibacterial0.3-5 μM25-150

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

229.03506292 g/mol

Monoisotopic Mass

229.03506292 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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